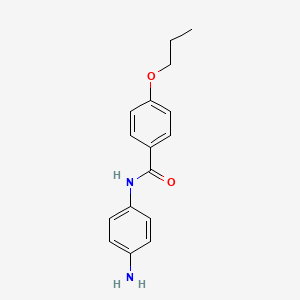N-(4-Aminophenyl)-4-propoxybenzamide
CAS No.: 1020056-61-4
Cat. No.: VC2906639
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020056-61-4 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-(4-aminophenyl)-4-propoxybenzamide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19) |
| Standard InChI Key | QDUNGUBFBCVLKY-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |
Introduction
N-(4-Aminophenyl)-4-propoxybenzamide is an organic compound with the chemical formula C16H18N2O2 and a molecular weight of 270.33 g/mol . It is a benzamide derivative featuring both an aminophenyl and a propoxy group attached to the benzamide core. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Synthesis Methods
The synthesis of N-(4-Aminophenyl)-4-propoxybenzamide typically involves the acylation of 4-aminophenol with 4-propoxybenzoyl chloride in the presence of a base like triethylamine. The reaction is usually carried out at room temperature for several hours to ensure complete conversion. Industrial production can be scaled up using continuous flow reactors to improve yields and reduce human error.
Chemical Reactions and Applications
N-(4-Aminophenyl)-4-propoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide. The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst. The propoxy group can be substituted with other alkoxy groups under appropriate conditions.
Biological Activity and Research Applications
While specific biological activities of N-(4-Aminophenyl)-4-propoxybenzamide are not extensively documented, compounds with similar structures are known to have potential applications in pharmacological research, particularly in cancer therapy and epigenetic modulation. For instance, related compounds have shown inhibitory activity against DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation of gene expression .
Comparison with Similar Compounds
Similar compounds, such as N-(4-Aminophenyl)benzamide and 4-Amino-N-(4-aminophenyl)benzamide, differ in their substituents, affecting their hydrophobicity and potential for hydrogen bonding. N-(4-Aminophenyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties.
Data Tables
| Compound Name | Target Enzyme | EC50 (μM) | Notes |
|---|---|---|---|
| Related Derivative | DNMT3A | 0.9 | Potent inhibitor |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume